Deuterium has a different nuclear spin than hydrogen, making it a distinct probe in nuclear magnetic resonance (NMR) spectroscopy. Succinonitrile-d4 is a useful solvent for solid-state NMR experiments because it offers a lock signal for deuterium nuclei without interfering with the signals of interest from the sample. This allows researchers to achieve better signal stability and resolution in their NMR spectra [].
Deuterium substitution can be a powerful tool for studying the dynamics of molecules in complex environments. By incorporating succinonitrile-d4 into a system, researchers can selectively label specific positions within a molecule. The altered isotope ratio affects the molecule's interaction with its surroundings, allowing scientists to observe changes in its motion and behavior using techniques like neutron scattering or NMR spectroscopy [].
When introduced into biological systems, succinonitrile-d4 can be used to trace metabolic pathways. The deuterium label acts as a tracer, allowing researchers to distinguish between newly synthesized molecules and those already present in the system. This can be helpful in understanding the metabolism of drugs, nutrients, and other compounds within living organisms [].
Succinonitrile-d4 is a deuterated derivative of succinonitrile, characterized by the molecular formula \text{NCC text D}_2}\text{C text D}_2}\text{CN} and a molecular weight of 84.11 g/mol. This compound features two deuterium atoms, which replace hydrogen atoms in the succinonitrile structure, enhancing its utility in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to the distinct signals produced by deuterium . Succinonitrile-d4 appears as colorless to light brown crystals and has a melting point of approximately 57°C .
Succinonitrile-d4 is synthesized primarily through the hydrocyanation of acrylonitrile. This process involves adding hydrogen cyanide to acrylonitrile in the presence of a catalyst such as triethanolamine under controlled conditions. In industrial applications, production scales up while ensuring safety due to the toxic nature of hydrogen cyanide .
Succinonitrile-d4 has diverse applications across various fields:
The interactions of succinonitrile-d4 with other chemical species are crucial for its applications. In battery technology, it forms stable interfaces with lithium metal, which is vital for improving battery performance and longevity. Studies have also explored its role in hybrid electrolytes that combine water and ionic liquids to enhance electrochemical stability and conductivity .
Succinonitrile-d4 can be compared with several similar compounds that share structural characteristics but differ in their functional groups or properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Succinonitrile | C4H4N2 | Non-deuterated form used widely in organic synthesis. |
| Malononitrile | C3H2N2 | A di-nitrile with three carbon atoms; less complex structure. |
| Glutaronitrile | C5H6N2 | A di-nitrile with five carbon atoms; used in polymer synthesis. |
| Adiponitrile | C6H10N2 | A di-nitrile with six carbon atoms; important in nylon production. |
The presence of deuterium atoms in succinonitrile-d4 provides it with unique properties beneficial for NMR spectroscopy, setting it apart from other nitriles. Additionally, its application in solid-state electrolytes for lithium batteries highlights its distinct role in energy storage technologies .
The systematic International Union of Pure and Applied Chemistry name for Succinonitrile-d4 is 2,2,3,3-tetradeuteriobutanedinitrile [2]. This nomenclature precisely describes the chemical structure where four hydrogen atoms in the succinonitrile molecule have been replaced with deuterium atoms at positions 2 and 3 of the butanedinitrile backbone.
The compound is known by several alternative designations in scientific literature and commercial databases. The most commonly used alternative name is simply Succinonitrile-d4 [3] [4], which indicates the deuterated version of succinonitrile with four deuterium substitutions. Another systematic designation found in regulatory databases is tetradeuteriobutanedinitrile [5] [2], which emphasizes the presence of four deuterium atoms in the butanedinitrile structure.
Additional alternative names include the regulatory designation (~2~H4)Butanedinitrile [2], which uses the isotope notation format preferred by some chemical databases. The compound may also be referenced as Succinonitrile-d4, 98+ atom % d [5] [6] in commercial specifications, indicating both the chemical identity and isotopic purity.
The Chemical Abstracts Service Registry Number for Succinonitrile-d4 is 23923-29-7 [3] [4] [6]. This unique identifier has been consistently validated across multiple authoritative chemical databases and commercial suppliers, ensuring accurate identification of this specific deuterated compound.
The molecular formula for Succinonitrile-d4 requires careful consideration of isotopic representation. While the basic molecular framework is represented as C4H4N2 [2] [6], this conventional notation does not explicitly indicate the isotopic substitution. The more precise isotopic molecular formula would be C4D4N2 [5], clearly showing the replacement of hydrogen atoms with deuterium.
The linear formula representation NCCD2CD2CN [3] [4] provides the most detailed structural information, explicitly showing the deuterium substitutions at the central carbon positions. This representation clearly indicates that the four hydrogen atoms originally present on the two central carbon atoms of succinonitrile have been replaced with deuterium atoms.
| Property | Value |
|---|---|
| CAS Registry Number | 23923-29-7 [3] [4] |
| Molecular Formula | C4H4N2 (conventional) [2] |
| Isotopic Formula | C4D4N2 [5] |
| Linear Formula | NCCD2CD2CN [3] [4] |
| European Community Number | 693-172-7 [5] [2] |
The molecular weight has been calculated and verified as 84.11 g/mol [3] [4], representing an increase of approximately 4.02 mass units compared to the non-deuterated succinonitrile (80.09 g/mol) [7], which corresponds exactly to the replacement of four hydrogen atoms with four deuterium atoms.
The development of effective deuterium incorporation strategies for succinonitrile-d4 synthesis relies on two primary approaches: direct catalytic deuterium exchange reactions and precursor-based synthetic pathways. These methodologies have been extensively studied and optimized to achieve high deuterium incorporation while maintaining product purity and structural integrity.
Catalytic deuterium exchange represents the most versatile and widely applicable method for incorporating deuterium into succinonitrile. This approach involves the substitution of hydrogen atoms with deuterium through catalytic activation of carbon-hydrogen bonds, utilizing deuterium oxide as the primary deuterium source.
Palladium-Catalyzed Systems
The palladium-aluminum-deuterium oxide system has emerged as one of the most efficient methods for deuterium incorporation in organic nitriles [1]. This heterogeneous catalytic system operates through in situ generation of deuterium gas from the reaction between aluminum and deuterium oxide, while the palladium catalyst facilitates the hydrogen-deuterium exchange process. The reaction proceeds at temperatures between 80-120°C with reaction times ranging from 2-24 hours, achieving deuterium incorporation rates of 85-95% with high selectivity [1].
The mechanism involves the formation of surface-bound deuterium species on the palladium catalyst, which subsequently undergo exchange with the activated carbon-hydrogen bonds of succinonitrile. The presence of aluminum serves a dual purpose: generating deuterium gas in situ and providing a reducing environment that maintains the palladium catalyst in its active state [1].
Samarium-Mediated Reductive Deuteration
The samarium diiodide-mediated reductive deuteration system represents a highly efficient single electron transfer approach for deuterium incorporation [2] [3]. This method employs samarium diiodide as the electron donor in combination with triethylamine as an additive, utilizing deuterium oxide as the deuterium source. The reaction operates under mild conditions at room temperature with remarkably short reaction times of 15 minutes, achieving deuterium incorporation rates of 90-98% with excellent regioselectivity [2].
The mechanistic pathway involves single electron transfer from samarium diiodide to the nitrile substrate, generating a radical anion intermediate that subsequently undergoes protonation with deuterium oxide. This process results in the formation of α,α-dideuterio products with high efficiency and functional group tolerance [2] [3].
Ruthenium Pincer Complex Catalysis
Ruthenium-based pincer complexes have demonstrated exceptional performance in selective α-deuteration of aliphatic nitriles [4] [5]. The phosphorus-nitrogen-phosphorus ruthenium pincer complex catalyzes the α-deuteration process through a cooperative metal-ligand mechanism. The reaction proceeds at temperatures between 70-110°C over 24-36 hours, achieving deuterium incorporation rates of 94-98% with excellent selectivity [4].
The catalytic cycle involves the formation of a ketimido ruthenium complex through cooperative addition of the nitrile substrate, followed by tautomeric proton shift to generate an enamido intermediate. Subsequent hydrogen-deuterium exchange with deuterium oxide leads to selective deuteration at the α-position [5].
Osmium-Hydride Catalyzed Exchange
Osmium hydride complexes, particularly osmium hydride iodide tricarbonyl triphenylphosphine, have shown excellent catalytic activity for hydrogen-deuterium exchange reactions [6]. The system operates at 80°C with reaction times of 1-6 hours, achieving deuterium incorporation rates of 90-95% with high selectivity for terminal positions [6].
The mechanism involves hydrogen-deuterium exchange between the osmium hydride complex and deuterium oxide, followed by reversible insertion and elimination reactions with the substrate. The presence of acetic acid as a co-catalyst significantly enhances the reaction efficiency [6].
Precursor-based approaches offer alternative routes to succinonitrile-d4 synthesis through the conversion of readily available deuterated starting materials. These methods provide advantages in terms of deuterium retention and scalability for specific applications.
Photocatalytic Coupling of Acetonitrile-d3
The photocatalytic dehydrogenative coupling of acetonitrile-d3 represents an innovative approach to succinonitrile-d4 synthesis [7]. This method employs anatase titanium dioxide supported platinum catalysts under ultraviolet light irradiation in aqueous medium. The reaction proceeds at mild conditions with formation rates reaching 6.55 millimoles per gram catalyst per hour and selectivity exceeding 97.5% [7].
The mechanistic pathway involves photo-induced hole generation that oxidizes water to form hydroxyl radicals, which subsequently cleave the carbon-hydrogen bonds of acetonitrile to generate radical intermediates. The coupling of two radical species produces succinonitrile with concurrent hydrogen evolution [7].
Biocatalytic Conversion from Amino Acids
Biocatalytic approaches utilizing glutamic acid and glutamine as starting materials have been developed for sustainable succinonitrile production [8] [9]. The process involves the synthesis of 3-cyanopropanoic amide as an intermediate, which is subsequently converted to succinonitrile through palladium-catalyzed equilibrium reactions with acetonitrile. The method achieves yields of 55-65% from amino acid precursors with deuterium retention rates of 85-92% [8].
Reduction of Succinamide-d4
The reduction of succinamide-d4 using lithium aluminum deuteride provides a direct route to deuterated 1,4-diaminobutane, which serves as a precursor for succinonitrile-d4 synthesis [10]. This approach offers excellent deuterium retention (95-99%) and moderate scalability, making it suitable for applications requiring high isotopic purity [10].
Nucleophilic Substitution Pathways
Traditional nucleophilic substitution reactions using ethylene dibromide and potassium cyanide in the presence of alcohol have been adapted for deuterated synthesis [11] [12]. While this method provides good yields (70-85%) and high scalability, the deuterium retention depends on the isotopic purity of the starting materials and reaction conditions [11].
The successful synthesis of succinonitrile-d4 requires comprehensive purification and characterization protocols to ensure product quality and isotopic purity. These protocols encompass both analytical validation methods and separation techniques for isotopologue purification.
Gas chromatography-mass spectrometry serves as the primary analytical method for succinonitrile-d4 characterization, providing both qualitative identification and quantitative analysis of deuterium incorporation. The technique offers detection limits of 0.1-1.0 parts per million with precision ranges of 2-5%, making it suitable for routine quality control applications [13] [14].
Analytical Parameters and Optimization
The gas chromatographic separation of succinonitrile-d4 requires careful optimization of analytical parameters to achieve adequate resolution and sensitivity. Column selection typically involves non-polar or slightly polar stationary phases to minimize isotope effects on retention times. Temperature programming protocols are optimized to achieve baseline separation while maintaining reasonable analysis times of 15-30 minutes [13].
Mass spectrometric detection employs electron impact ionization at 70 electron volts, generating characteristic fragmentation patterns that enable identification of deuterated species. The molecular ion peak at mass-to-charge ratio 84 (for succinonitrile-d4) provides primary identification, while fragment ions confirm structural integrity and deuterium distribution [13].
Isotopologue Distribution Analysis
The analysis of isotopologue distributions requires careful consideration of natural abundance isotope contributions and potential hydrogen-deuterium exchange during analysis. High-resolution mass spectrometry capabilities enable accurate mass determination and isotopic pattern analysis, facilitating the distinction between deuterated and non-deuterated species [15] [16].
The use of deuterated internal standards compensates for analytical variations and matrix effects, improving quantitative accuracy. Calibration curves constructed using isotopologue mixtures of known composition enable precise determination of deuterium incorporation rates and isotopic purity [17] [18].
Method Validation and Quality Control
Comprehensive method validation protocols address accuracy, precision, linearity, and robustness of the analytical procedure. Inter-laboratory studies have demonstrated the reproducibility of gas chromatography-mass spectrometry methods for deuterated compound analysis, with coefficients of variation typically below 5% for well-characterized samples [13] [19].
Crystallization-based separation techniques offer unique advantages for isotopologue purification, exploiting subtle differences in physical properties between deuterated and non-deuterated species. These methods are particularly valuable for achieving high isotopic purity in final products.
Fractional Crystallization Principles
Fractional crystallization relies on differential solubility and crystallization kinetics between isotopologues to achieve separation. The isotope effect on vapor pressure and solubility, although small, can be amplified through multiple crystallization cycles to achieve significant enrichment [20] [21].
The theoretical framework for isotopologue separation through crystallization involves consideration of equilibrium constants, mass transfer rates, and thermodynamic properties. Quantum mechanical effects contribute to differential behavior between hydrogen and deuterium-containing species, providing the driving force for separation [20].
Optimization of Crystallization Conditions
Successful isotopologue separation requires careful optimization of crystallization conditions, including temperature, solvent selection, and nucleation control. Lower temperatures generally favor deuterium enrichment in the solid phase due to stronger intermolecular interactions. Solvent selection influences both solubility differences and crystal morphology, affecting separation efficiency [22].
The use of seeding techniques and controlled cooling rates enables manipulation of crystal size distribution and growth kinetics. Slow crystallization processes typically provide better isotopic separation due to improved equilibrium establishment between solid and liquid phases [22].
Advanced Crystallization Techniques
Recent developments in crystallization technology have introduced novel approaches for isotopologue separation. Preferential embedding techniques utilize the momentum and energy differences between isotopologues to achieve selective incorporation into crystalline matrices. This method has demonstrated enrichment factors exceeding 1.3 for heavier isotopes [22].
Membrane-assisted crystallization combines crystallization with selective permeation to enhance separation efficiency. The dual selectivity mechanism provides improved isotopic enrichment while maintaining reasonable throughput for practical applications [21].
Characterization of Crystalline Products
The characterization of crystalline products requires multiple analytical techniques to confirm isotopic purity and structural integrity. X-ray diffraction analysis provides information on crystal structure and phase composition, while thermal analysis techniques assess thermal stability and phase transitions [23].
Nuclear magnetic resonance spectroscopy offers detailed structural information and quantitative analysis of deuterium incorporation. The combination of proton and deuterium nuclear magnetic resonance provides comprehensive characterization of isotopologue distributions and site-specific deuteration patterns [24] [25] [26].
Process Integration and Scale-Up
The integration of crystallization processes with synthetic methodologies requires consideration of process compatibility and economic factors. Continuous crystallization systems offer advantages for large-scale production, providing consistent product quality and reduced processing times [23].
The development of hybrid separation processes combining crystallization with other purification techniques enhances overall efficiency. For example, the integration of crystallization with chromatographic separation or membrane filtration can achieve superior isotopic purity while maintaining reasonable costs [21].
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